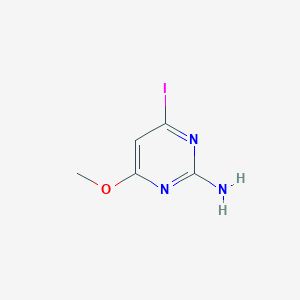

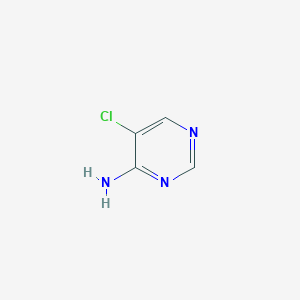

4-Amino-5-chloropyrimidine

概要

説明

4-Amino-5-chloropyrimidine is a chemical compound with the molecular formula C4H4ClN3. It has a molecular weight of 129.55 . It is stored at room temperature in an inert atmosphere and away from light .

Synthesis Analysis

Several methods for the synthesis of pyrimidines, including 4-Amino-5-chloropyrimidine, have been described . For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyrimidines .Molecular Structure Analysis

The molecular structure of 4-Amino-5-chloropyrimidine consists of a six-membered aromatic heterocyclic ring with two nitrogen atoms at positions 1 and 3 . The InChI code for this compound is 1S/C4H4ClN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8) .Chemical Reactions Analysis

Pyrimidines, including 4-Amino-5-chloropyrimidine, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are involved in various chemical reactions, and their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis

4-Amino-5-chloropyrimidine is a solid substance stored at room temperature . It has a molecular weight of 129.55 .科学的研究の応用

Anti-Inflammatory Drug Development

4-Amino-5-chloropyrimidine: has been studied for its potential in the development of anti-inflammatory drugs. Its structure allows for the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . This makes it a valuable candidate for creating new medications that can help manage conditions like arthritis, asthma, and other inflammatory diseases.

Synthesis of Pyrimidine Derivatives

This compound serves as a crucial intermediate in the synthesis of various pyrimidine derivatives. These derivatives have shown a wide range of pharmacological effects, including antibacterial, antiviral, antifungal, and antituberculosis activities . The versatility of 4-Amino-5-chloropyrimidine in synthesis makes it a significant molecule in pharmaceutical research.

Structure-Activity Relationship (SAR) Studies

Researchers utilize 4-Amino-5-chloropyrimidine to explore SARs, which help in understanding the relationship between the chemical structure of a molecule and its biological activity . This is fundamental in drug design and development, as it guides the optimization of lead compounds into safer and more effective drugs.

Organic Synthesis

As an intermediate, 4-Amino-5-chloropyrimidine is used in organic synthesis to create complex molecules for various applications. Its reactivity with other chemical entities allows for the construction of compounds with desired properties for use in materials science, nanotechnology, and other advanced fields .

Agrochemical Research

In the agrochemical industry, 4-Amino-5-chloropyrimidine is employed to develop compounds that can function as pesticides or herbicides. Its ability to interfere with specific biological pathways in pests makes it an important tool in creating more efficient and environmentally friendly agricultural chemicals .

Anticancer Research

The compound’s role in the synthesis of pyrimidine derivatives also extends to anticancer research. Some derivatives have been found to possess properties that can inhibit the growth of cancer cells, making 4-Amino-5-chloropyrimidine a starting point for the creation of novel anticancer agents .

Gold Nanoparticle Functionalization

4-Amino-5-chloropyrimidine: can be used to functionalize gold nanoparticles, which have applications in bioimaging, biosensing, and drug delivery. The compound can provide a reactive site for attaching biomolecules to the nanoparticles, enhancing their specificity and effectiveness in biomedical applications .

Inhibitory Effects on Nitric Oxide Generation

Studies have reported the use of 4-Amino-5-chloropyrimidine derivatives for their potential inhibitory effects on immune-induced nitric oxide generation. This is particularly relevant in conditions where the overproduction of nitric oxide is implicated, such as in certain inflammatory and autoimmune diseases .

作用機序

Target of Action

4-Amino-5-chloropyrimidine is a derivative of pyrimidine, a class of compounds known to exhibit a range of pharmacological effects . The primary targets of pyrimidines are often vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

It’s known that pyrimidines, in general, can inhibit the expression and activities of certain inflammatory mediators . For instance, 2-amino-4,6-dichloropyrimidine derivatives have been found to suppress immune-induced nitric oxide (NO) generation .

Biochemical Pathways

Pyrimidines are known to influence several biochemical pathways related to inflammation . They can inhibit the production of inflammatory mediators, thereby reducing inflammation and potentially leading to anti-inflammatory effects .

Pharmacokinetics

Pyrimidines, in general, are known for their drug-like properties and are often used in the synthesis of fda-approved drugs . They are usually well-absorbed and distributed in the body, metabolized efficiently, and excreted safely .

Result of Action

Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory effects . They can inhibit the production of inflammatory mediators, potentially leading to reduced inflammation .

Safety and Hazards

将来の方向性

Research in the field of pyrimidines, including 4-Amino-5-chloropyrimidine, continues to evolve. Recent developments in the synthesis of pyrimidines have opened up new possibilities for the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Furthermore, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyrimidines , indicating potential future directions in the synthesis of pyrimidines.

特性

IUPAC Name |

5-chloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNBBHICRUONJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627225 | |

| Record name | 5-Chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-chloropyrimidine | |

CAS RN |

101257-82-3 | |

| Record name | 5-Chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[a]pyrene-9,10-dione](/img/structure/B110910.png)